4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide
Description
The compound 4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide belongs to a class of bicyclic molecules featuring the bicyclo[2.2.1]heptane scaffold, a structural motif prevalent in bioactive compounds and drug candidates. This scaffold is found in natural products like camphor, α/β-santalol, and synthetic therapeutics such as LMV-6015 and AMG 221, underscoring its pharmacological relevance . The rigidity of the bicyclic framework enhances metabolic stability and facilitates stereochemical control, making it valuable in asymmetric synthesis and drug design .
The target compound’s structure includes:
- 4,7,7-Trimethyl groups: Influence steric bulk and lipophilicity.
Properties
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-15(2)16(3)6-7-17(15,9-13(16)20)14(21)19-11-12-5-4-8-18-10-12/h4-5,8,10H,6-7,9,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVCWJJHEVCQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NCC3=CN=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[221]heptane-1-carboxamide typically involves multiple steps One common approach starts with the preparation of the bicyclo[22The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations
Substituent Impact on Solubility :
- The pyridin-3-ylmethyl group in the target compound enhances water solubility compared to lipophilic groups like tetramethylpiperidinyl () or trifluoromethylphenyl ().
- The bromine atom in ’s analog increases molecular weight and may reduce solubility.
Electronic and Steric Effects: The 3-oxo group in the target compound and ’s analog enables hydrogen bonding, critical for receptor interactions. Bulky substituents (e.g., tetramethylpiperidinyl in ) introduce steric hindrance, which could limit membrane permeability but improve target specificity.
The quinolinyl group in ’s compound is common in anticancer agents, hinting at possible cytotoxic applications.
Biological Activity
4,7,7-Trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 272.34 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O2 |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | This compound |
| InChI Key | FCDUSTYJSKDGCA-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=NC=C3)C)C |
The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors within biological systems. The bicyclic structure allows for effective interaction with active sites, potentially inhibiting enzymatic activity or modulating receptor functions.
Enzyme Interactions
Research indicates that compounds similar to this compound can inhibit various enzymes involved in metabolic pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or phosphatases, which are critical in signal transduction pathways.
Antimicrobial Activity
Studies have shown that bicyclic compounds can possess antimicrobial properties. The biological activity may include:
- Bactericidal Effects : In vitro studies suggest that this compound exhibits activity against specific bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.
Anticancer Potential
The compound's ability to interact with cellular pathways suggests potential applications in oncology:
- Cell Proliferation Inhibition : Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
Case Studies
Several case studies highlight the biological activity of similar compounds:
-
Study on Bicyclic Amides :
- Researchers explored the effects of bicyclic amides on cancer cell lines, noting significant reductions in cell viability at micromolar concentrations.
- Mechanistic studies revealed that these compounds could induce apoptosis through the activation of caspase pathways.
-
Antimicrobial Testing :
- A series of derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
- The study concluded that structural modifications could enhance antimicrobial potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
